molecular formula C12H13ClO2 B1405877 6-Chloro-2,2-dimethylchroman-8-carbaldehyde CAS No. 1350761-48-6

6-Chloro-2,2-dimethylchroman-8-carbaldehyde

Cat. No.: B1405877
CAS No.: 1350761-48-6
M. Wt: 224.68 g/mol
InChI Key: LCOWVKYITXYUHJ-UHFFFAOYSA-N
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Description

6-Chloro-2,2-dimethylchroman-8-carbaldehyde is a chroman derivative featuring a chlorine atom at position 6, two methyl groups at position 2, and a carbaldehyde group at position 8. Chroman derivatives are bicyclic structures comprising a benzene ring fused to a dihydropyran ring. The chloro and dimethyl substituents influence steric and electronic properties, affecting stability and interactions in chemical or biological systems.

Properties

IUPAC Name

6-chloro-2,2-dimethyl-3,4-dihydrochromene-8-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO2/c1-12(2)4-3-8-5-10(13)6-9(7-14)11(8)15-12/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOWVKYITXYUHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C(=CC(=C2)Cl)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,2-dimethylchroman-8-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 6-chloro-2,2-dimethylchroman.

    Oxidation: The chroman derivative undergoes oxidation to introduce the carbaldehyde group at the 8th position. Common oxidizing agents used in this step include pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,2-dimethylchroman-8-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: Further oxidation can convert the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or Jones reagent in solvents like DCM or acetone.

    Reduction: NaBH4 or LiAlH4 in solvents like ethanol or ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: 6-Chloro-2,2-dimethylchroman-8-carboxylic acid.

    Reduction: 6-Chloro-2,2-dimethylchroman-8-methanol.

    Substitution: Various substituted chroman derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-2,2-dimethylchroman-8-carbaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and antioxidant activities.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers study its effects on various biological pathways and its potential as a lead compound for drug development.

Mechanism of Action

The mechanism of action of 6-Chloro-2,2-dimethylchroman-8-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and carbaldehyde groups can influence its binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

8-Chloro-2,2-dimethylspiro[chroman-4,1′-cyclopropane]-6-carbaldehyde
  • Structure : Incorporates a spiro cyclopropane ring at position 4 of the chroman core.
  • Molecular Formula : C₁₄H₁₅ClO₂ (vs. inferred C₁₁H₁₁ClO₂ for the target compound).
  • Key Differences: The spiro cyclopropane introduces significant steric bulk, increasing molecular weight (250.72 g/mol vs. ~212.67 g/mol for the target).
Methyl 8-Chloro-2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carboxylate
  • Structure : Features a carboxylate ester at position 6 and a spiro cyclopropane.
  • Molecular Formula : C₁₅H₁₇ClO₃.
  • Key Differences :
    • The ester group increases lipophilicity (logP) compared to the carbaldehyde, affecting solubility and membrane permeability.
    • Molecular weight is higher (281 g/mol), and the ester functionality allows for hydrolysis to carboxylic acids, unlike the aldehyde’s nucleophilic reactivity .
6-Chloro-2,2-dimethylchroman-7-ol
  • Structure : Substitutes the carbaldehyde at position 8 with a hydroxyl group at position 7.
  • Molecular Formula : C₁₁H₁₃ClO₂.
  • Key Differences :
    • The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing aqueous solubility.
    • Positional isomerism (Cl at 6, -OH at 7 vs. Cl at 6, -CHO at 8) may lead to divergent biological activities or metabolic pathways .

Physical and Chemical Properties

Property 6-Chloro-2,2-dimethylchroman-8-carbaldehyde (Inferred) 8-Chloro-2,2-dimethylspiro[chroman-4,1′-cyclopropane]-6-carbaldehyde Methyl 8-Chloro-2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carboxylate 6-Chloro-2,2-dimethylchroman-7-ol
Molecular Formula C₁₁H₁₁ClO₂ C₁₄H₁₅ClO₂ C₁₅H₁₇ClO₃ C₁₁H₁₃ClO₂
Molecular Weight (g/mol) ~212.67 250.72 281.00 212.67
Functional Groups -CHO (C8), -Cl (C6), -CH₃ (C2) -CHO (C6), -Cl (C8), spiro cyclopropane -COOCH₃ (C6), -Cl (C8), spiro cyclopropane -OH (C7), -Cl (C6), -CH₃ (C2)
Reactivity Nucleophilic addition (e.g., Schiff base formation) Strain-driven reactivity from cyclopropane; aldehyde at C6 Ester hydrolysis; potential for nucleophilic substitution Hydrogen bonding; oxidation to ketones

Biological Activity

Overview

6-Chloro-2,2-dimethylchroman-8-carbaldehyde is a synthetic organic compound with notable biological activities. With the molecular formula C12H13ClO2 and a molecular weight of 228.68 g/mol, it features a chloro substituent at the 6th position and a carbaldehyde group at the 8th position of the chroman ring. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, including anti-inflammatory and antioxidant activities.

  • Appearance : Light yellow crystalline powder
  • Solubility : Sparingly soluble in water; soluble in organic solvents (methanol, ethanol, acetone)
  • Melting Point : 85 to 87 °C
  • UV Absorption : Wavelengths of 282 nm and 329 nm

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Modulation : It may inhibit or activate specific enzymes, thereby affecting metabolic pathways.
  • Receptor Interaction : The presence of chloro and carbaldehyde groups can enhance binding affinity to receptors involved in physiological processes.

Biological Activities

Research indicates several key biological activities associated with this compound:

Anticancer Activity

Studies have explored the cytotoxic effects of this compound on various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation in vitro.

Cell LineIC50 (µM)Selectivity Index (SI)
A375 (Melanoma)0.023.5
BxPC3 (Pancreatic)0.054.0
HEK293 (Non-cancerous)1.0-

The selectivity index indicates that the compound exhibits preferential cytotoxicity towards cancer cells compared to non-cancerous cells, suggesting its potential as an anticancer agent .

Anti-inflammatory Activity

Preliminary studies suggest that this compound may possess anti-inflammatory properties by modulating cytokine production and reducing oxidative stress markers in cellular models .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays, indicating its ability to scavenge free radicals and reduce oxidative damage in biological systems .

Case Studies

  • Cytotoxicity Assessment : In a study involving multiple cancer cell lines, researchers found that treatment with varying concentrations of this compound resulted in significant reductions in cell viability, particularly in melanoma and pancreatic cancer cells.
  • Mechanistic Studies : Further investigations revealed that the compound might induce apoptosis through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-2,2-dimethylchroman-8-carbaldehyde
Reactant of Route 2
Reactant of Route 2
6-Chloro-2,2-dimethylchroman-8-carbaldehyde

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